molecular formula C15H18N2O2 B12225441 4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine

4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B12225441
M. Wt: 258.32 g/mol
InChI Key: ORYVWGUKJJEVKQ-UHFFFAOYSA-N
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Description

4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a unique combination of a cyclohexene ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:

    Formation of Cyclohex-3-ene-1-carbonyl chloride: This is achieved by reacting cyclohex-3-ene-1-carboxylic acid with thionyl chloride.

    Synthesis of Azetidin-3-yl alcohol: This involves the reduction of azetidin-3-one using a suitable reducing agent like lithium aluminum hydride.

    Coupling Reaction: The final step involves the coupling of cyclohex-3-ene-1-carbonyl chloride with azetidin-3-yl alcohol in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-ene-1-carboxylic acid
  • Azetidin-3-one
  • Pyridine

Uniqueness

4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of three distinct ring systems, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

cyclohex-3-en-1-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone

InChI

InChI=1S/C15H18N2O2/c18-15(12-4-2-1-3-5-12)17-10-14(11-17)19-13-6-8-16-9-7-13/h1-2,6-9,12,14H,3-5,10-11H2

InChI Key

ORYVWGUKJJEVKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)OC3=CC=NC=C3

Origin of Product

United States

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